Methyl 4-oxoisochromane-5-carboxylate
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Overview
Description
Methyl 4-oxoisochromane-5-carboxylate is a chemical compound belonging to the class of isochromane derivatives It is characterized by a fused ring system containing both a benzene ring and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxoisochromane-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with methanol in the presence of a catalyst to form the intermediate methyl phthalate. This intermediate then undergoes cyclization to yield the desired compound. The reaction conditions often include elevated temperatures and the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxoisochromane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-oxoisochromane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-oxoisochromane-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied. For example, it may interact with enzymes involved in metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-4-oxazolecarboxylate
- Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate
Uniqueness
Methyl 4-oxoisochromane-5-carboxylate is unique due to its fused ring system, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications. The presence of both a benzene ring and a lactone ring allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 4-oxo-1H-isochromene-5-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)8-4-2-3-7-5-15-6-9(12)10(7)8/h2-4H,5-6H2,1H3 |
InChI Key |
SRWNGNYICLPYJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)COC2 |
Origin of Product |
United States |
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